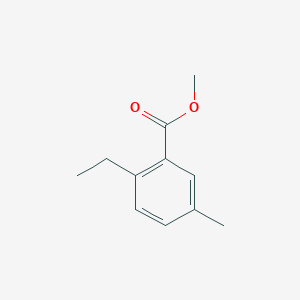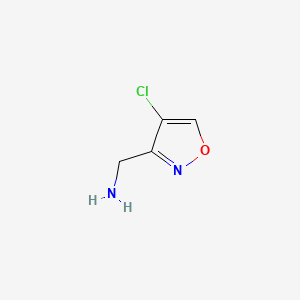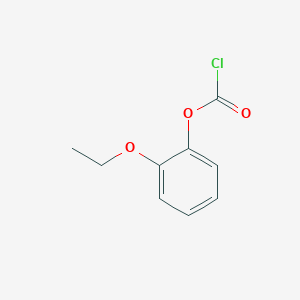
2-Ethoxyphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is a colorless, volatile liquid that degrades in moist air. It is primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.
Méthodes De Préparation
The synthesis of 2-ethoxyphenyl chloroformate typically involves the reaction of 2-ethoxyphenol with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The general reaction scheme is as follows:
2-Ethoxyphenol+Phosgene→2-Ethoxyphenyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Ethoxyphenyl chloroformate undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution: : It reacts with amines to form carbamates. For example:
2-Ethoxyphenyl chloroformate+Amine→Carbamate+HCl
-
Reaction with Alcohols: : It forms carbonate esters when reacted with alcohols:
2-Ethoxyphenyl chloroformate+Alcohol→Carbonate ester+HCl
-
Reaction with Carboxylic Acids: : It forms mixed anhydrides:
2-Ethoxyphenyl chloroformate+Carboxylic acid→Mixed anhydride+HCl
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides.
Applications De Recherche Scientifique
2-Ethoxyphenyl chloroformate has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the derivatization of polar compounds to make them more volatile for gas chromatography-mass spectrometry (GC-MS) analysis .
-
Biology: : It is used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. Its ability to form carbamates makes it useful in the synthesis of enzyme inhibitors and other bioactive molecules.
-
Medicine: : It is used in the synthesis of drugs and drug intermediates. Its reactivity with amines and alcohols makes it a valuable reagent in medicinal chemistry.
-
Industry: : It is used in the production of polymers and other materials. Its ability to form carbonate esters makes it useful in the synthesis of polycarbonates and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2-ethoxyphenyl chloroformate involves nucleophilic attack on the carbonyl carbon by a nucleophile, such as an amine or alcohol. This results in the formation of a tetrahedral intermediate, which then collapses to form the final product (carbamate or carbonate ester) and hydrogen chloride. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Ethoxyphenyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and phenyl chloroformate. These compounds share similar reactivity patterns but differ in their physical properties and specific applications:
-
Methyl Chloroformate: : A simple chloroformate used in the synthesis of carbamates and carbonates. It is more volatile and less stable than this compound.
-
Ethyl Chloroformate: : Similar to methyl chloroformate but with slightly higher boiling point and stability.
-
Phenyl Chloroformate: : An aromatic chloroformate used in the synthesis of more complex carbamates and carbonates. It is less volatile and more stable than this compound.
The uniqueness of this compound lies in its ethoxy substituent, which imparts specific reactivity and physical properties that make it suitable for certain applications.
Propriétés
Formule moléculaire |
C9H9ClO3 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(2-ethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6H,2H2,1H3 |
Clé InChI |
USCBMXSSTSVMRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



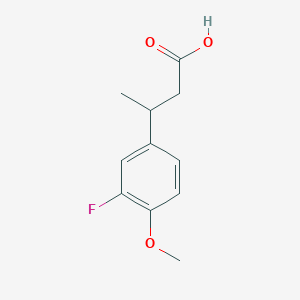
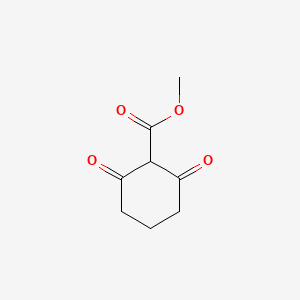


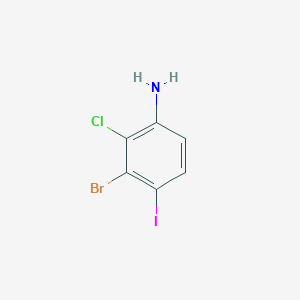
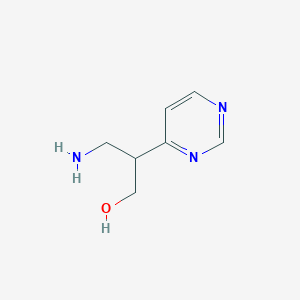
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)

